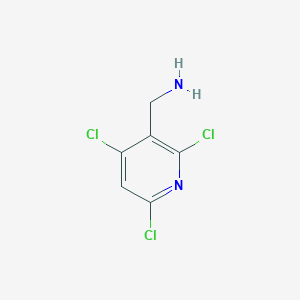
(2,4,6-Trichloropyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Trichloropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H5Cl3N2 It is a derivative of pyridine, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a methanamine group is attached at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the reaction of 2,4,6-trichloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in these processes.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2,4,6-Trichloropyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,4,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The chlorine atoms and methanamine group play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyridine: Lacks the methanamine group but shares the chlorination pattern.
3-Aminopyridine: Contains the methanamine group but lacks the chlorine atoms.
2,4-Dichloropyridine: Similar structure with two chlorine atoms instead of three.
Uniqueness
(2,4,6-Trichloropyridin-3-yl)methanamine is unique due to the combination of three chlorine atoms and a methanamine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic processes and applications.
Propiedades
Fórmula molecular |
C6H5Cl3N2 |
|---|---|
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
(2,4,6-trichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-5(8)11-6(9)3(4)2-10/h1H,2,10H2 |
Clave InChI |
DARNESXNPABUBC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

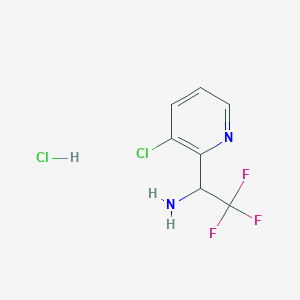

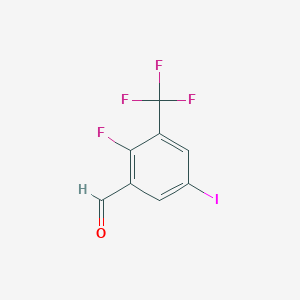
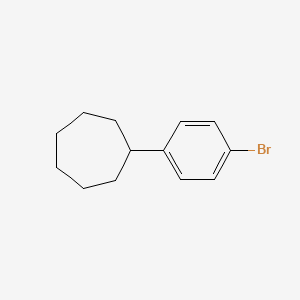
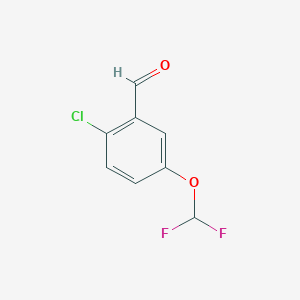
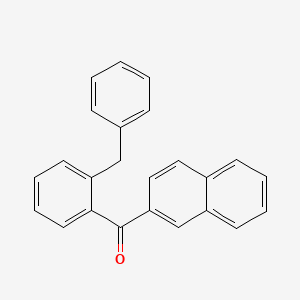
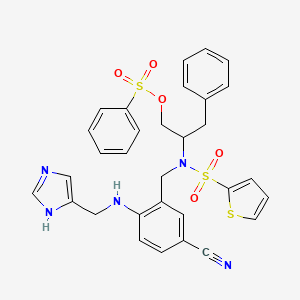
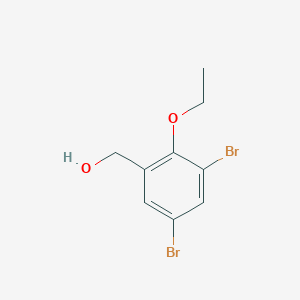
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
